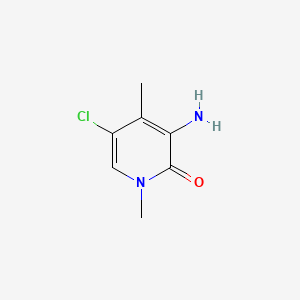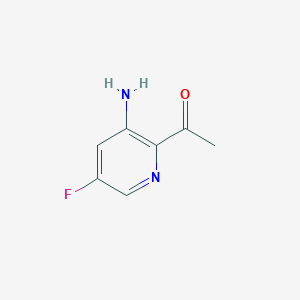
3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one is a chemical compound belonging to the class of pyridinones. It features an amino group (-NH2) at the 3-position, a chlorine atom at the 5-position, and two methyl groups at the 1- and 4-positions of the pyridinone ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis often begins with 3,5-dimethylpyridin-2(1H)-one as the starting material.
Halogenation: Chlorination of the pyridinone ring at the 5-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Amination: Introduction of the amino group at the 3-position using ammonia or an appropriate amine source under suitable reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the chlorine atom to hydrogen, forming a different derivative.
Substitution: Substitution reactions can replace the chlorine or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Derivatives with different functional groups replacing chlorine or methyl groups.
Applications De Recherche Scientifique
3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-Amino-5-chloropyridin-2(1H)-one: Lacks the methyl groups at the 1- and 4-positions.
3-Amino-1,4-dimethylpyridin-2(1H)-one: Lacks the chlorine atom at the 5-position.
5-Chloro-1,4-dimethylpyridin-2(1H)-one: Lacks the amino group at the 3-position.
Uniqueness: 3-Amino-5-chloro-1,4-dimethylpyridin-2(1H)-one is unique due to the presence of both the amino and chlorine groups, which contribute to its distinct chemical and biological properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-amino-5-chloro-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(8)3-10(2)7(11)6(4)9/h3H,9H2,1-2H3 |
Clé InChI |
VVOXCEXQOODPLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1Cl)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15331842.png)


![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)




![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)



